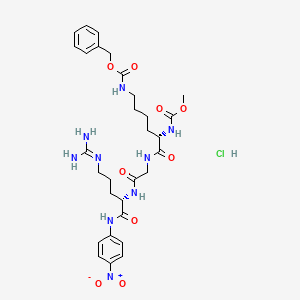

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(5S)-6-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(methoxycarbonylamino)-6-oxohexyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N9O9.ClH/c1-47-30(44)38-23(10-5-6-16-34-29(43)48-19-20-8-3-2-4-9-20)26(41)35-18-25(40)37-24(11-7-17-33-28(31)32)27(42)36-21-12-14-22(15-13-21)39(45)46;/h2-4,8-9,12-15,23-24H,5-7,10-11,16-19H2,1H3,(H,34,43)(H,35,41)(H,36,42)(H,37,40)(H,38,44)(H4,31,32,33);1H/t23-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGIOLNXUNVVEP-UKOKCHKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42ClN9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA: A Chromogenic Substrate for Serine Protease Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Utility of a Key Chromogenic Substrate

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA is a synthetic oligopeptide that serves as a highly specific chromogenic substrate for a range of serine proteases. Its primary application lies in the quantitative determination of enzyme activity, most notably for C1-esterase inhibitor and plasmin. The strategic design of this peptide, incorporating both protecting groups and a chromogenic reporter, allows for a straightforward and sensitive spectrophotometric assay. This guide provides a comprehensive overview of its biochemical properties, mechanism of action, and practical applications, with a focus on enabling researchers to effectively integrate this substrate into their experimental workflows.

Table 1: Key Properties of this compound [1][2]

| Property | Value |

| IUPAC Name | benzyl N-[(5S)-6-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(methoxycarbonylamino)-6-oxohexyl]carbamate;hydrochloride |

| Molecular Formula | C30H42ClN9O9 |

| Molecular Weight | 708.2 g/mol |

| CAS Number | 96559-87-4 |

| Appearance | Typically a lyophilized powder |

| Storage | Recommended storage at -20°C for long-term stability[3] |

The Underlying Principle: A Spectrophotometric Window into Enzyme Activity

The functionality of this compound as a chromogenic substrate is centered on the enzymatic cleavage of a specific peptide bond. The C-terminal arginine (Arg) residue is linked to a para-nitroaniline (pNA) molecule via an amide bond. This bond is the target for specific serine proteases. In its intact form, the substrate is colorless. However, upon enzymatic hydrolysis, the pNA is released as a free molecule, which imparts a distinct yellow color to the solution. This color change can be precisely quantified by measuring the absorbance of light at or near 405 nm. The rate of pNA release, and therefore the rate of increase in absorbance, is directly proportional to the activity of the enzyme in the sample.

The Role of Protecting Groups: Ensuring Specificity and Stability

The chemical structure of this compound includes two important protecting groups: a methoxycarbonyl group at the N-terminus and a benzyloxycarbonyl (Z) group on the side chain of the lysine (Lys) residue. These groups are not merely artifacts of synthesis but play a crucial role in the substrate's function:

-

Methoxycarbonyl Group: This N-terminal protecting group prevents the substrate from being degraded by exopeptidases, which cleave amino acids from the ends of peptide chains. This ensures that the substrate remains intact until it encounters the target endopeptidase.

-

Benzyloxycarbonyl (Z) Group: The Z group protects the epsilon-amino group of the lysine side chain.[4][5] This is critical for directing the protease to the intended cleavage site at the Arg-pNA bond. By blocking other potential reactive sites on the peptide, the Z group enhances the substrate's specificity.[4][5]

Mechanism of Action: A Step-by-Step Visualization

The enzymatic assay using this compound follows a straightforward workflow, from the initial enzymatic reaction to the final data analysis.

Caption: A schematic representation of the experimental workflow for a typical chromogenic assay.

Applications in Research and Development

This compound is a valuable tool in various research and clinical settings, primarily for the functional assessment of:

-

C1-Esterase Inhibitor (C1-INH): C1-INH is a crucial regulator of the complement and contact systems. Deficiencies in C1-INH can lead to hereditary angioedema. Functional assays using this substrate are employed to determine the inhibitory capacity of C1-INH in plasma samples.[5] In these assays, a known amount of C1-esterase is incubated with the plasma sample. The residual, uninhibited C1-esterase activity is then measured by the rate of pNA release from the substrate.

-

Plasmin: As the primary enzyme of the fibrinolytic system, plasmin plays a key role in dissolving blood clots. Assays utilizing this compound can directly measure plasmin activity or can be used to assess the activity of plasminogen activators.

Experimental Protocol: A General Guideline

While the optimal conditions should be determined empirically for each specific application, the following protocol provides a general framework for a chromogenic assay in a 96-well plate format.

Materials:

-

This compound

-

Purified enzyme (e.g., C1-esterase, plasmin) or biological sample

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well clear, flat-bottom microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO and then dilute to the desired final concentration in Assay Buffer.

-

Prepare a solution of the enzyme of interest in cold Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme.

-

Prepare a p-nitroaniline standard curve to convert absorbance values to molar concentrations.

-

-

Assay Setup:

-

Add the appropriate volume of Assay Buffer to each well of the microplate.

-

Add the enzyme solution to the wells.

-

Include control wells containing buffer and substrate but no enzyme to measure non-enzymatic hydrolysis.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiation of Reaction:

-

Add the this compound solution to each well to initiate the reaction.

-

-

Measurement:

-

Immediately place the microplate in a pre-warmed microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

For each sample, determine the rate of change in absorbance over time (ΔAbs/min) from the linear portion of the curve.

-

Subtract the rate of the no-enzyme control from the sample rates.

-

Using the molar extinction coefficient of p-nitroaniline (approximately 9,620 M⁻¹cm⁻¹ at 405 nm in Tris buffer) and the Beer-Lambert law, convert the rate of absorbance change to the rate of pNA formation (moles/min).

-

Trustworthiness and Safety Considerations

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6]

-

Storage: The lyophilized powder should be stored in a tightly sealed container at -20°C for optimal long-term stability.[3] Stock solutions should be aliquoted and stored frozen to avoid repeated freeze-thaw cycles.

-

Hazard Identification: While specific toxicity data for this compound is limited, related compounds may cause skin, eye, and respiratory tract irritation. Ingestion may be harmful.[4][6] Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and detailed safety information.

Conclusion

This compound stands as a robust and reliable tool for researchers in a variety of fields. Its well-defined chemical structure, coupled with a straightforward and sensitive detection method, allows for the accurate quantification of key serine proteases involved in critical physiological and pathological processes. By understanding the principles of its action and adhering to established protocols, scientists can effectively leverage this chromogenic substrate to advance their research in areas ranging from hematology and immunology to drug discovery and development.

References

-

Amadis Chemical. This compound,96559-87-4. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Cambridge Bioscience. This compound - Bachem AG. Available at: [Link]

-

AAPPTec. Safety Data Sheet: Moc-Val-OH. Available at: [Link]

Sources

An In-Depth Technical Guide to Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA: Properties and Applications in Protease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of protease research and drug discovery, the selection of appropriate substrates is paramount for the accurate and reliable assessment of enzyme activity. Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA is a synthetic chromogenic substrate meticulously designed for the sensitive detection of a range of serine proteases. Its specific amino acid sequence and the p-nitroanilide (pNA) chromophore make it a valuable tool for studying enzymes that exhibit a substrate preference for cleavage at the C-terminus of arginine residues. This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the effective utilization of this compound in a research setting.

Core Chemical Properties

This compound, with the chemical formula C₃₀H₄₁N₉O₉ and a molecular weight of approximately 671.71 g/mol , is a peptide derivative that has been chemically modified to enhance its utility as a research tool.[1][2]

Structure and Composition:

The peptide consists of a sequence of three amino acids: Lysine (Lys), Glycine (Gly), and Arginine (Arg). The lysine residue is protected at its epsilon-amino group with a benzyloxycarbonyl (Z) group, and the N-terminus is protected by a methoxycarbonyl group. The C-terminus is conjugated to p-nitroaniline.

Solubility and Storage:

This substrate exhibits good solubility in dimethyl sulfoxide (DMSO), with concentrations up to 100 mg/mL achievable with the aid of ultrasonication.[3] It is recommended to use freshly opened, hygroscopic DMSO to ensure optimal solubility.[3] For long-term storage, the solid powder should be kept at -80°C for up to two years.[3] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for one month in a sealed, moisture-free container.[3]

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₁N₉O₉ | [2] |

| Molecular Weight | 671.71 g/mol | [1] |

| Solubility | Soluble in DMSO (up to 100 mg/mL) | [3] |

| Long-term Storage (Solid) | -80°C (up to 2 years) | [3] |

| Stock Solution Storage | -80°C (up to 6 months) | [3] |

Mechanism of Action as a Chromogenic Substrate

The utility of this compound as a research tool is rooted in its function as a chromogenic substrate. The principle of detection is based on the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline moiety.

Upon hydrolysis by a target protease, the colorless substrate releases p-nitroaniline, which has a distinct yellow color and a maximum absorbance at 405 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity under a given set of conditions. This allows for the continuous and quantitative measurement of enzyme kinetics.

Figure 1: Enzymatic cleavage of this compound.

Applications in Enzyme Research

The specific amino acid sequence of this compound makes it a suitable substrate for a variety of serine proteases that recognize and cleave after arginine residues.

Key Target Enzymes:

-

Tissue Kallikrein: This enzyme plays a crucial role in the kinin-kallikrein system, which is involved in inflammation, blood pressure regulation, and coagulation.

-

Plasmin: As the primary enzyme of the fibrinolytic system, plasmin is responsible for the breakdown of fibrin clots.[4]

-

Urokinase (Urokinase-type Plasminogen Activator, uPA): uPA is a serine protease that converts plasminogen to plasmin and is implicated in various physiological and pathological processes, including fibrinolysis and cancer metastasis.[5]

-

C1 Esterase: A key component of the complement system, C1 esterase is involved in the early stages of the classical complement pathway.[3]

Experimental Protocol: A Guideline for Enzyme Activity Assays

The following protocol provides a general framework for conducting an enzyme activity assay using this compound. It is essential to optimize the specific conditions for each enzyme and experimental setup.

Materials:

-

This compound

-

Enzyme of interest (e.g., tissue kallikrein, plasmin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 150 mM NaCl and 0.01% Triton X-100)[6]

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[6] Store any unused stock solution at -80°C.

-

Enzyme Preparation: Dilute the enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Setup:

-

In a 96-well microplate, add the appropriate volume of assay buffer to each well.

-

Add the desired volume of the enzyme solution to the appropriate wells.

-

Include control wells containing only the assay buffer and substrate (to measure background hydrolysis) and wells with only the enzyme and buffer (to measure any background absorbance from the enzyme).

-

-

Initiation of the Reaction: To start the reaction, add the substrate solution to each well. The final substrate concentration will need to be optimized, but a typical starting point is in the range of the enzyme's Michaelis constant (Km), if known.

-

Data Acquisition: Immediately place the microplate in a plate reader pre-set to the appropriate temperature and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Correct the V₀ for any background substrate hydrolysis by subtracting the rate observed in the control wells without the enzyme.

-

Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline is required.

-

Figure 2: General workflow for an enzyme activity assay.

Kinetic Parameters: A Note on Specificity

Conclusion

This compound is a robust and reliable chromogenic substrate for the study of serine proteases that cleave after arginine residues. Its well-defined chemical properties, coupled with a straightforward and sensitive detection method, make it an invaluable tool for researchers in academia and the pharmaceutical industry. By understanding its mechanism of action and adhering to sound experimental design, scientists can effectively leverage this substrate to advance our understanding of protease function and to facilitate the discovery of novel therapeutic agents.

References

-

Bachem AG. This compound. Cambridge Bioscience. [Link]

-

Manchester University NHS Foundation Trust. C1 esterase inhibitor functional test. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 131676727, this compound. [Link]

-

Investigating the Interactions of Peptide Nucleic Acids with Multicomponent Peptide Hydrogels for the Advancement of Healthcare Technologies. PMC. [Link]

-

Bachem AG. This compound. Cambridge Bioscience. [Link]

-

LabPlus. C1 Esterase Inhibitor Functional assay. [Link]

-

[New preparation method of C1 esterase for the dosage of its plasma inhibitor]. PubMed. [Link]

-

Quantification of human C1 esterase inhibitor protein using an automated turbidimetric immunoassay. ResearchGate. [Link]

-

Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. MDPI. [Link]

-

SOLUTIONS OF BIOPHYSICS AND CATALYSIS EXERCISES. ocw.uc3m.es. [Link]

-

Enzyme Activity Assay Based on Z-Lys-SBZL. protocols.io. [Link]

-

Effects of Charge Sequence Pattern and Lysine-to-Arginine Substitution on the Structural Stability of Bioinspired Polyampholytes. PMC. [Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. [Link]

-

CoaChrom. Lys-Plasminogen (Human). [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

-

Orthogonal techniques to study the effect of pH, sucrose and arginine salts on monoclonal antibody physical stability and aggregation. Scientific Reports. [Link]

-

Light-induced efficient and residue-selective bioconjugation of native proteins via indazolone formation. PMC. [Link]

-

A novel approach to enhance the performance of kallikrein 6 enzyme using Pichia pastoris GS115 as a host. PMC. [Link]

-

pH dependence of the assembly mechanism and properties of poly(l-lysine) and poly(l-glutamic acid) complexes. RSC Publishing. [Link]

-

Enzymes II. Doctor 2022. [Link]

-

Enzymes. ResearchGate. [Link]

-

Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Frontiers. [Link]

-

Structural and enzymatic characterization of a purified prohormone-processing enzyme: Secreted, soluble Kex2 protease. Brenner Lab. [Link]

Sources

- 1. Impact of charges on the hybridization kinetics and thermal stability of PNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C30H42ClN9O9 | CID 131676727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. coachrom.com [coachrom.com]

- 5. Z-Val-Gly-Arg-pNA (Urokinase Substrate I) - Echelon Biosciences [echelon-inc.com]

- 6. static.igem.wiki [static.igem.wiki]

Technical Guide: pNA Chromogenic Substrates in Protease Assays

[1]

Executive Summary

In the hierarchy of enzymatic analysis, chromogenic substrates based on para-nitroaniline (pNA) represent the industry standard for kinetic profiling and high-throughput screening (HTS) of serine and cysteine proteases. While fluorogenic assays offer higher sensitivity, pNA substrates provide superior robustness, lower susceptibility to interference (quenching), and cost-efficiency for drug discovery workflows.

This guide dissects the physicochemical mechanism of pNA hydrolysis, provides a self-validating experimental protocol (using Caspase-3 as a model), and details the mathematical framework for quantifying specific enzyme activity.

Physicochemical Mechanism

The Chromogenic Shift

The core principle relies on the electronic alteration of the pNA molecule (4-nitroaniline) when cleaved from a peptide backbone.

-

The Substrate State (Colorless): In the intact substrate (e.g., Ac-DEVD-pNA), the amino group of the pNA is acylated (forming an amide bond with the C-terminal aspartic acid). This amide linkage locks the nitrogen's lone pair electrons, preventing resonance delocalization with the nitro group ring system. The molecule absorbs in the UV range (

) and appears colorless in the visible spectrum. -

The Enzymatic Event: The protease recognizes the specific peptide sequence (e.g., DEVD) and hydrolyzes the amide bond.

-

The Product State (Yellow): Upon cleavage, the pNA leaves as a free amine. The nitrogen's lone pair can now participate in resonance delocalization across the aromatic ring to the nitro group. This lowers the energy gap for electronic transitions, shifting the absorbance maximum (

) to 405 nm (yellow).

Reaction Pathway Diagram

Figure 1: Mechanism of protease-mediated pNA release. The shift from amide-linked to free amine generates the detectable signal.

Experimental Design & Optimization

As a Senior Scientist, I emphasize that buffer composition and linearity controls are where most assays fail. A protocol is only as good as its controls.

Critical Reagent Considerations

| Component | Function | Critical Note |

| DTT (Dithiothreitol) | Maintains active site cysteines in reduced state. | Mandatory for Cysteine proteases (Caspase, Cathepsin). Unstable; add fresh immediately before assay. |

| CHAPS / Triton X-100 | Non-ionic detergent to prevent enzyme aggregation. | Keeps hydrophobic enzymes in solution. Do not vortex vigorously (bubbles interfere with OD). |

| Sucrose/Glycerol | Stabilizing agent. | Prevents protein denaturation during long incubations. |

| DMSO | Solvent for pNA substrate stock.[2] | Keep final assay concentration <1% to avoid inhibiting the enzyme. |

The "Golden Rule" of Pathlength

The Beer-Lambert law (

-

Error Source: Using the standard extinction coefficient (

) without correcting for plate volume will yield incorrect specific activity. -

Solution: Always run a pNA Standard Curve in the exact volume used for the assay to determine the "apparent" extinction coefficient for your specific plate setup.

Validated Protocol: Caspase-3 Activity Assay[2][4][5][6]

This protocol uses Ac-DEVD-pNA, but the workflow applies to most proteases (e.g., Thrombin, Trypsin) by swapping the substrate and buffer pH.

Materials

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA.

-

2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20% Sucrose, 10 mM DTT (Added Fresh) .

-

Substrate: Ac-DEVD-pNA (4 mM stock in DMSO).

-

Stop Solution (Optional for end-point): 1N HCl.

Workflow

Figure 2: Step-by-step workflow for a 96-well microplate pNA protease assay.

Detailed Steps

-

Induction: Induce apoptosis in cell culture (e.g., Staurosporine treatment). Include a Negative Control (untreated cells).

-

Lysis: Resuspend

cells in 50 µL Lysis Buffer. Incubate on ice for 10 min. -

Clarification: Centrifuge at 10,000 x g for 1 min. Transfer supernatant to a fresh tube. Crucial: Turbidity scatters light, artificially inflating OD405.

-

Assay Setup:

-

Blank: 50 µL Lysis Buffer + 50 µL Reaction Buffer + Substrate.

-

Sample: 50 µL Cell Lysate + 50 µL Reaction Buffer + Substrate.

-

-

Kinetic Read (Preferred): Measure OD405 every 10 minutes for 2 hours at 37°C.

-

End-Point (Alternative): Incubate 2 hours, then read.

Data Analysis & Calculation

To ensure scientific integrity, calculate activity based on the slope of the linear phase, not just a single endpoint.

The Formula

Where:

- : Change in absorbance (Sample - Blank).

- : Total reaction volume (mL) (e.g., 0.1 mL).

-

: Extinction coefficient (mM

- : Reaction time (minutes).

- : Amount of protein in the well (mg).

Comparative Analysis: pNA vs. AMC

Why choose pNA over fluorogenic (AMC) substrates?

| Feature | pNA (Chromogenic) | AMC (Fluorogenic) |

| Sensitivity | Moderate (Requires | High (Requires ng enzyme) |

| Interference | Low (Turbidity is main issue) | High (Quenching, Autofluorescence) |

| Equipment | Standard Spectrophotometer | Fluorometer |

| Cost | Low | High |

| Linearity | Excellent up to OD 2.0 | Prone to Inner Filter Effect at high conc. |

Troubleshooting & Validation

-

High Background (Blank):

-

Cause: Spontaneous hydrolysis of substrate.

-

Fix: Check substrate storage (-20°C, desiccated). Old substrate turns yellow in the bottle. Ensure pH is not > 8.0.

-

-

Non-Linear Kinetics:

-

Cause: Substrate depletion (enzyme is too active).

-

Fix: Dilute the sample or reduce incubation time. Ensure <10% of substrate is consumed to remain in initial velocity (

) phase.

-

-

Drifting Signal:

-

Cause: Temperature gradients.[4]

-

Fix: Pre-warm the plate reader to 37°C before inserting the plate.

-

References

-

Sigma-Aldrich (Merck). Caspase-3 Assay Kit, Colorimetric Technical Bulletin. (Standard extinction coefficient citations). Link

-

Thermo Fisher Scientific. Caspase-3 Colorimetric Assay Kit Protocol. (Buffer optimization and DTT requirements). Link

-

Promega Corporation. CaspACE™ Assay System, Colorimetric Technical Manual. (Detailed pNA quantification methods). Link

-

BenchChem. A Comparative Guide to Protease Substrates. (Comparison of pNA vs AMC kinetics). Link

-

National Institutes of Health (PMC). Full Time Course Kinetics of the Streptokinase-Plasminogen Activation Pathway. (Methodology for calculating pNA product concentration). Link

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA substrate specificity

This technical guide provides an in-depth analysis of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA (commonly known by the trade name Pefachrome® C1E ), a highly specific chromogenic substrate designed for the kinetic determination of C1-Esterase (C1s) activity and the quantification of C1-Inhibitor (C1-INH) in human plasma.

Advanced Substrate for C1-Esterase and C1-Inhibitor Assays

Executive Summary

This compound is a synthetic oligopeptide substrate engineered for the specific measurement of serine protease activity, primarily C1-Esterase (C1s) , a critical component of the classical complement pathway. Unlike broad-spectrum substrates (e.g., those for Thrombin or Trypsin), this molecule incorporates a bulky hydrophobic protecting group at the P3 position—Lys(Z) —which sterically tunes the substrate to the S3 subsite of C1s, significantly reducing cross-reactivity with Plasma Kallikrein and Factor XIIa.

This guide details the molecular architecture, enzymatic specificity, and validated experimental protocols for using this substrate in drug development and clinical diagnostics, particularly for Hereditary Angioedema (HAE) research where C1-INH quantification is paramount.

Molecular Architecture & Mechanism[1]

The substrate functions as a "suicide mimic" of the natural C1s target. Upon binding to the active site of C1s, the amide bond between the arginine (Arg) and the p-nitroaniline (pNA) group is cleaved, releasing free pNA.

Chemical Structure Breakdown

Full Chemical Name:

| Position | Residue / Group | Function & Mechanism |

| N-Cap | Methoxycarbonyl (Moc) | Protects the N-terminus from aminopeptidase degradation and mimics the peptide backbone of the natural substrate. |

| P3 | Lys(Z) | Critical Specificity Determinant. The Lysine side chain is capped with a Benzyloxycarbonyl (Z) group. This creates a bulky, hydrophobic moiety that fits precisely into the large S3 hydrophobic pocket of C1s, excluding smaller proteases like Thrombin. |

| P2 | Gly | Provides flexibility (Glycine hinge), allowing the P1 Arginine to orient correctly into the catalytic triad. |

| P1 | Arg | The primary recognition site. Positively charged Arginine interacts with the Aspartate at the bottom of the S1 specificity pocket (typical of trypsin-like serine proteases). |

| Leaving Group | pNA | Chromophore. para-Nitroaniline is released upon hydrolysis. It is colorless when bound but absorbs strongly at 405 nm when free ( |

Reaction Mechanism

The hydrolysis follows standard Michaelis-Menten kinetics:

Figure 1: Enzymatic hydrolysis mechanism of this compound by C1-Esterase.[1][2][3]

Enzymatic Specificity Profile

The utility of This compound lies in its ability to discriminate C1s activity from other plasma proteases that share "Gly-Arg" specificity.

Primary Target: C1-Esterase (C1s)[2]

-

Role: Cleaves C4 and C2 in the classical complement pathway.[1]

-

Affinity: High affinity due to the P3 Lys(Z) interaction.

-

Application: Direct measurement of C1s activity or indirect measurement of C1-Inhibitor (C1-INH).

Cross-Reactivity Analysis

| Enzyme | Reactivity | Notes |

| C1-Esterase (C1s) | High (100%) | Primary target. Optimized turnover number ( |

| Plasma Kallikrein | Low | Historically, C1-INH assays suffered from Kallikrein interference. The Lys(Z) modification significantly reduces this compared to simple substrates like Bz-Arg-pNA. |

| Factor Xa | Minimal | FXa prefers Ile-Glu-Gly-Arg (S-2222) or D-Nle at P3/P4. The bulky Lys(Z) is sterically unfavorable for FXa. |

| Thrombin | Negligible | Thrombin prefers Phe-Pip-Arg or Val-Pro-Arg. The P3/P4 sites are distinct. |

| Plasmin | Low | Plasmin prefers Val-Leu-Lys or Phe-Val-Arg. |

Experimental Protocols

A. Reconstitution & Storage

-

Solubility: Soluble in water or aqueous buffers. For stock solutions (e.g., 10 mM), use distilled water or 10% DMSO if rapid dissolution is required.

-

Stability:

-

Lyophilized powder: Stable at +2°C to +8°C (dark) for >1 year.

-

Reconstituted solution: Stable for ~6 months at -20°C. Avoid repeated freeze-thaw cycles.

-

B. C1-Inhibitor (C1-INH) Determination Workflow

This is the standard clinical and research application. The assay uses a "back-titration" principle: Excess C1s is added to the sample; C1-INH in the sample inhibits a portion of the C1s; the residual C1s activity is measured using the substrate.

Reagents Required:

-

Buffer: Tris-Imidazole buffer (pH 8.4) with NaCl (ionic strength is critical for C1s activity).

-

C1s Enzyme Reagent: Purified human or bovine C1s (excess concentration).

-

Substrate: 4 mM this compound.

-

Stopping Reagent: 20% Acetic Acid or 2% Citric Acid.

Protocol Steps:

-

Sample Preparation: Dilute plasma sample (containing C1-INH) 1:10 in buffer.

-

Incubation (Inhibition Phase):

-

Add 100 µL Diluted Sample.

-

Add 100 µL C1s Enzyme Reagent.

-

Incubate at 37°C for 5 minutes . (C1-INH binds C1s covalently).

-

-

Substrate Reaction (Activity Phase):

-

Add 200 µL Substrate Solution (pre-warmed).

-

Incubate at 37°C for exactly 3-5 minutes .

-

-

Termination & Measurement:

-

Add 100 µL Stopping Reagent.

-

Mix and measure Absorbance (OD) at 405 nm .

-

Calculation:

Note: A standard curve using Normal Human Plasma (NHP) is recommended for precise quantification.

Figure 2: C1-Inhibitor Determination Workflow. The signal generated is inversely proportional to the C1-INH concentration in the sample.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure data integrity (E-E-A-T), incorporate these controls:

| Issue | Potential Cause | Corrective Action |

| High Background (Blank) | Spontaneous hydrolysis of substrate. | Check substrate storage. If solution is yellow before adding enzyme, discard. Store at acidic pH (3-4) if kept liquid for long periods. |

| Low Sensitivity | Enzyme (C1s) degradation.[1] | Validate C1s activity using a reference standard (no inhibitor). Ensure pH is 8.2–8.5 (C1s optimum). |

| Non-Linearity | Substrate depletion. | Ensure |

| Interference | Turbidity in plasma. | Use a sample blank (Sample + Buffer + Stop Reagent) to subtract intrinsic absorbance. |

References

-

Bachem. (n.d.). This compound Product Data. Retrieved from

-

Pentapharm (DSM). (n.d.). Pefachrome® C1E: Substrate for C1-Esterase.[4] (Referenced in patent literature as the primary trade name).

- Stürzebecher, J., et al. (1989). Structure-activity relationships of inhibitors of C1r and C1s. (Contextual grounding for Lys(Z) specificity).

-

US Patent 20020102256A1. Peptide and polypeptide inhibitors of complement C1s. (Confirms sequence identity of Pefachrome C1E). Retrieved from

Sources

- 1. US20050267035A1 - Peptide and polypeptide inhibitors of complement C1s - Google Patents [patents.google.com]

- 2. This compound | C30H42ClN9O9 | CID 131676727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Enzyme Research | Product List [enzymeresearch.co.uk]

- 5. shop.bachem.com [shop.bachem.com]

Technical Guide: Applications of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA in Protease Research

The following technical guide details the applications, mechanisms, and experimental protocols for Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA , a specialized chromogenic substrate primarily utilized in the study of the Complement System.[1]

Focus: C1 Esterase Activity & C1-Inhibitor Functional Assays[1]

Executive Summary

This compound (often chemically abbreviated as Moc-Lys(Z)-Gly-Arg-pNA or Me-CO-Lys(Cbz)-Gly-Arg-pNA ) is a high-specificity chromogenic substrate designed for the quantitative determination of C1 Esterase (C1s) activity.[1]

Unlike broad-spectrum serine protease substrates, the inclusion of the Methoxycarbonyl (Moc) blocking group and the Benzyloxycarbonyl (Z) protection on the Lysine side chain confers a unique steric profile.[1] This profile is optimized for the active site of C1s, making it the industry standard for C1-Inhibitor (C1-INH) functional assays—a critical diagnostic tool for Hereditary Angioedema (HAE) .[1]

This guide provides researchers with a comprehensive framework for utilizing this substrate in kinetic profiling, inhibitor screening, and clinical diagnostic development.

Chemical Biology & Mechanism of Action[2]

Structural Composition

The substrate consists of a tripeptide sequence coupled to a chromophore.

-

Sequence: Methoxycarbonyl-L-Lys(Z)-Gly-L-Arg-pNA[1]

-

P1 Position (Arg): Targets the primary specificity pocket (S1) of trypsin-like serine proteases.[1]

-

P2 Position (Gly): Provides flexibility, allowing the substrate to adapt to the enzyme's cleft.[1]

-

P3 Position (Lys(Z)): The Lysine residue is modified with a Benzyloxycarbonyl (Z) group on the

-amine.[1] This bulky, hydrophobic group interacts with the S3 subsite of C1s, significantly enhancing specificity over other plasma proteases like Thrombin or Plasmin. -

Chromophore (pNA): para-Nitroaniline.[1]

Enzymatic Hydrolysis Mechanism

Upon binding to the active site of activated C1s, the catalytic triad (His-Asp-Ser) executes a nucleophilic attack on the amide bond between the Arginine and the p-nitroaniline group.[1]

Reaction Stoichiometry:

The released pNA exhibits a distinct absorbance maximum at 405 nm (yellow color), whereas the intact substrate is colorless.[1] The rate of absorbance increase (

Visualization of Reaction Logic[1]

Figure 1: Enzymatic hydrolysis pathway.[1] The C1s enzyme cycles through the reaction, releasing pNA for photometric detection.[1]

Primary Application: C1-Inhibitor Functional Assay[1][3][4]

The most critical application of this substrate is in diagnosing Hereditary Angioedema (HAE) .[1] In this assay, the substrate acts as a reporter for residual C1s activity after incubation with patient plasma.

The Principle of Inverse Measurement

Since C1-INH is a "suicide inhibitor" (forming a covalent 1:1 complex with C1s), the assay measures what is left over.[1]

-

Step 1: Incubate Patient Plasma (containing unknown C1-INH) with Excess C1s.[1]

-

Step 3: Measure

.[1]

-

High Absorbance

High Residual C1s -

Low Absorbance

Low Residual C1s

Assay Workflow Diagram

Figure 2: Logical flow of the C1-Inhibitor Functional Assay. The signal is inversely proportional to the inhibitor concentration.[1]

Experimental Protocols

Reagent Preparation

Storage: Store lyophilized powder at -20°C with desiccant. Solubility: Soluble in water, but initial reconstitution in DMSO is recommended to prevent micelle formation.[1]

| Component | Concentration | Preparation Notes |

| Stock Solution | 10 mM | Dissolve 7.1 mg (MW ~708.2) in 1.0 mL DMSO. Store aliquots at -20°C. |

| Assay Buffer | 50 mM Tris-HCl, pH 8.3 | Include 150 mM NaCl.[1] pH 8.3 is optimal for C1s activity.[1] |

| Working Solution | 2 mM | Dilute Stock 1:5 in Assay Buffer immediately before use. |

Kinetic Assay (Determination of C1s Activity)

Objective: To measure the specific activity of a purified C1s preparation.[1]

-

Blanking: Pipette 800 µL of Assay Buffer into a cuvette (or 200 µL into a microplate well).

-

Enzyme Addition: Add 100 µL of Purified C1s enzyme solution (approx. 0.1 - 1.0 Units/mL).[1]

-

Equilibration: Incubate at 37°C for 2 minutes to reach thermal equilibrium.

-

Substrate Initiation: Add 100 µL of 2 mM Substrate Working Solution . Mix rapidly.

-

Measurement: Record absorbance at 405 nm every 15 seconds for 3–5 minutes.

-

Calculation: Determine

from the linear portion of the curve.

Activity Calculation Formula:

-

: Extinction coefficient of pNA (

- : Path length (1 cm for cuvettes; varies for microplates).

Critical Analysis & Troubleshooting (E-E-A-T)

Specificity & Interferences

While highly specific for C1s, this substrate belongs to the trypsin-like family.[1]

-

Cross-Reactivity: High concentrations of Plasma Kallikrein or Plasmin may cleave the substrate, though with significantly lower catalytic efficiency (

) due to the Z-Lys steric hindrance.[1] -

Mitigation: In plasma assays, use specific inhibitors for Kallikrein (e.g., Soybean Trypsin Inhibitor) if interference is suspected, although the standard C1-INH assay design usually negates this by using purified exogenous C1s.[1]

Spontaneous Hydrolysis[1]

-

Symptom: High background absorbance in the blank (No Enzyme) well.[1]

-

Cause: Alkaline hydrolysis of the ester/amide bond at pH > 8.5 or prolonged storage of working solution.

-

Solution: Prepare working solutions fresh. Ensure buffer pH does not exceed 8.5.

Turbidity[1]

-

Symptom: Erratic absorbance readings.[1]

-

Cause: Precipitation of the hydrophobic "Z" group in aqueous buffer if DMSO concentration is too low, or presence of lipids in plasma.

-

Solution: Ensure final DMSO concentration is ~1-2%. Centrifuge plasma samples to remove lipids before assaying.

References

-

Creative Biolabs. (2024).[1] Complement C1 Inhibitor Functional Test Principles. Retrieved from [Link][1]

-

PubChem. (2021).[1] Compound Summary: this compound.[1][2][4][5] National Library of Medicine. Retrieved from [Link]

-

Friberger, P. (1982).[1] Chromogenic peptide substrates.[1][6][7] Their use for the assay of factors in the fibrinolytic and plasma kallikrein-kinin systems.[1] Scand J Clin Lab Invest Suppl, 162, 1-298.[1] (Foundational text on pNA substrates).

Sources

- 1. This compound | C30H42ClN9O9 | CID 131676727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Bachem AG [bioscience.co.uk]

- 3. shop.bachem.com [shop.bachem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Regulation of Complement and Contact System Activation via C1 Inhibitor Potentiation and Factor XIIa Activity Modulation by Sulfated Glycans – Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA mechanism of action

An In-depth Technical Guide to the Mechanism and Application of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chromogenic substrate this compound, detailing its mechanism of action, enzyme specificity, and practical application in quantitative enzyme assays. It is intended for researchers, scientists, and drug development professionals engaged in the study of proteases, particularly those within the fibrinolytic system.

Introduction: The Chromogenic Substrate

This compound is a synthetic oligopeptide covalently linked to a chromophore, p-nitroaniline (pNA). In its intact form, the substrate is colorless. However, upon enzymatic cleavage at the carboxyl side of the arginine residue, the pNA group is released, yielding a distinct yellow color that can be quantified spectrophotometrically. This property makes it a valuable tool for measuring the activity of specific proteases.

The peptide sequence, Lys(Z)-Gly-Arg, is designed to mimic the natural cleavage sites of certain serine proteases. The methoxycarbonyl and benzyloxycarbonyl (Z) groups are blocking groups that prevent unwanted side reactions and help to confer specificity.

Core Mechanism of Action: Enzymatic Hydrolysis

The fundamental principle behind this compound is the targeted enzymatic hydrolysis of a specific peptide bond. The mechanism can be broken down into the following key steps:

-

Enzyme-Substrate Binding: The protease, for instance plasmin, recognizes and binds to the tripeptide sequence Lys(Z)-Gly-Arg of the substrate. This recognition is highly specific, driven by the enzyme's active site architecture which accommodates the particular side chains of the amino acid residues.

-

Catalytic Cleavage: The enzyme's catalytic triad (typically composed of serine, histidine, and aspartate residues in serine proteases) facilitates the hydrolysis of the amide bond between the arginine (Arg) residue and the p-nitroaniline (pNA) molecule.

-

Chromophore Release: This cleavage event liberates the pNA molecule. In an aqueous solution, the free pNA exhibits a strong absorbance at a wavelength of 405 nm.

-

Quantitative Detection: The rate of pNA release is directly proportional to the enzymatic activity under conditions where the substrate is not limiting. By measuring the change in absorbance at 405 nm over time, one can accurately determine the enzyme's activity.

Caption: Enzymatic cleavage of this compound.

Enzyme Specificity and Kinetic Parameters

While this compound is primarily recognized as a substrate for plasmin, it can also be cleaved by other serine proteases that exhibit trypsin-like specificity, i.e., they cleave at the carboxyl side of arginine or lysine residues. The efficiency of cleavage by different enzymes varies and is best described by the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and kcat (turnover number).

| Enzyme | Typical Km (µM) | Source |

| Plasmin | 260 - 300 | |

| Trypsin | 19 | |

| Tissue Plasminogen Activator (tPA) | Low to no activity |

This table summarizes typical kinetic constants. Actual values can vary depending on assay conditions (e.g., pH, temperature, buffer composition).

The lower Km value for trypsin indicates a higher affinity for the substrate compared to plasmin. However, in biological systems like blood plasma, the relative concentrations and presence of specific inhibitors dictate which enzyme is primarily responsible for substrate cleavage. The low reactivity with tPA is significant, as it allows for the specific measurement of plasmin activity in the presence of its activator, tPA.

Standard Operating Protocol: Plasmin Activity Assay

This protocol provides a robust framework for the quantitative determination of plasmin activity.

A. Materials and Reagents

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

Substrate Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO or water) to a concentration of 10 mM. Store protected from light at -20°C.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 0.5 mM).

-

Plasmin Standard: A purified plasmin preparation of known activity.

-

96-well microplate: Clear, flat-bottom.

-

Microplate reader: Capable of measuring absorbance at 405 nm.

B. Experimental Workflow

Caption: Workflow for a typical plasmin activity assay.

C. Step-by-Step Procedure

-

Prepare the Microplate:

-

Add 80 µL of Assay Buffer to each well.

-

Add 10 µL of the plasmin standard or unknown sample to the appropriate wells.

-

Include a "blank" or "no enzyme" control well containing 90 µL of Assay Buffer.

-

-

Pre-incubation: Equilibrate the plate at 37°C for 5 minutes. This ensures that the reaction starts at the desired temperature.

-

Initiate the Reaction: Add 10 µL of the Working Substrate Solution to each well to bring the total volume to 100 µL. Mix gently.

-

Measure Absorbance: Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm every 60 seconds for a period of 10 to 30 minutes. It is crucial to operate within the linear phase of the reaction.

D. Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔAbs/min or V₀) from the linear portion of the absorbance vs. time plot.

-

Correct for Background: Subtract the ΔAbs/min of the blank well from all other readings.

-

Determine Enzyme Activity: The activity of the enzyme can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (V₀ * V_total) / (ε * l * V_enzyme)

Where:

-

V₀: The background-corrected rate of absorbance change (ΔAbs/min).

-

V_total: The total reaction volume in the well (e.g., 0.1 mL).

-

ε: The molar extinction coefficient of pNA at 405 nm (typically ~10,600 M⁻¹cm⁻¹).

-

l: The path length of the light through the well (typically provided by the plate manufacturer, often ~0.2-0.3 cm for a 100 µL volume in a 96-well plate).

-

V_enzyme: The volume of the enzyme sample added to the well (e.g., 0.01 mL).

-

Trustworthiness and Self-Validation

To ensure the reliability of the results obtained using this substrate, the following considerations are critical:

-

Substrate Solubility and Stability: this compound has limited solubility in aqueous buffers. A stock solution in an organic solvent like DMSO is recommended. The stability of the substrate in solution should be monitored, and it should be protected from light to prevent photodegradation.

-

Linear Range: It is imperative to ensure that the assay is performed within the linear range of both the enzyme concentration and the substrate concentration. Substrate depletion can lead to an underestimation of enzyme activity.

-

Controls: The inclusion of a no-enzyme blank is mandatory to account for any non-enzymatic hydrolysis of the substrate. A known positive control (e.g., a plasmin standard) should also be run to validate the assay performance.

Conclusion

This compound is a highly effective chromogenic substrate for the kinetic analysis of plasmin and other trypsin-like proteases. Its mechanism, based on the enzymatic release of the chromophore p-nitroaniline, allows for a simple and continuous spectrophotometric assay. By understanding its specificity, kinetics, and the critical parameters of the assay protocol, researchers can reliably quantify enzyme activity, which is essential for basic research, clinical diagnostics, and drug development.

References

-

Green, G. D. J., and Shaw, E. (1979). Thiobenzyl benzyloxycarbonyl-L-lysinate, substrate for a sensitive colorimetric assay for trypsin-like proteases. Analytical Biochemistry, 93(2), 223-226. URL: [Link]

-

Lottenberg, R., Christensen, U., Jackson, C. M., & Coleman, P. L. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology, 80, 341-361. URL: [Link]

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA supplier and pricing

Technical Whitepaper: Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA A Precision Chromogenic Substrate for C1 Esterase (C1s) and Kallikrein

Executive Summary

This compound (CAS: 96559-87-4) is a highly specific chromogenic peptide substrate designed for the kinetic determination of serine proteases, specifically C1 Esterase (C1s) and Plasma Kallikrein . Its primary utility lies in the diagnosis and research of Hereditary Angioedema (HAE) , where it serves as the core component in functional C1-Inhibitor (C1-INH) assays.

Unlike generic trypsin substrates, the Lys(Z)-Gly-Arg sequence is optimized to mimic the natural cleavage sites of complement factors, offering superior specificity over earlier substrates like S-2222. This guide provides a comprehensive technical analysis of the compound, a validated experimental protocol for C1-INH determination, and a strategic sourcing analysis for drug development professionals.

Chemical & Kinetic Profile

Structural Identity

-

Systematic Name: Methoxycarbonyl-L-lysyl(N-epsilon-benzyloxycarbonyl)-glycyl-L-arginine-p-nitroanilide

-

Common Codes: S-2222 (Note: Historically related, but specificity varies by N-terminal protection), Chromogenic Substrate for C1s.

-

CAS Number: 96559-87-4[1]

-

Molecular Formula:

(often supplied as hydrochloride salt) -

Molecular Weight: ~671.71 Da (free base) / ~708.18 Da (HCl salt)

Mechanism of Action

The substrate functions via a classic amidolytic mechanism. The target protease (C1s or Kallikrein) recognizes the Gly-Arg motif. Hydrolysis occurs at the amide bond between the Arginine C-terminus and the para-nitroaniline (pNA) group.

-

Detection: The released p-nitroaniline (pNA) is measured spectrophotometrically at 405 nm .

-

Kinetic Advantage: The Z (Benzylozycarbonyl) group on the Lysine side chain sterically optimizes the fit within the S2/S3 subsites of C1s, reducing non-specific cleavage by other plasma proteases like Thrombin.

Experimental Protocol: Functional C1-Inhibitor Assay

Objective: Determine the functional activity of C1-Inhibitor in human plasma. This is the "Gold Standard" assay for differentiating Type I and Type II HAE.

Principle:

-

Incubation: Patient plasma (containing C1-INH) is incubated with a known excess of purified C1 Esterase (C1s).

-

Inhibition: Functional C1-INH binds and neutralizes C1s.

-

Measurement: The remaining (residual) C1s activity is measured using this compound.

-

Result: High optical density (OD) indicates low C1-INH activity (HAE). Low OD indicates normal C1-INH activity.

Reagents & Preparation

| Component | Preparation | Stability |

| Substrate Stock | Dissolve 25 mg in 5 mL sterile distilled water (approx. 7 mM). | 2 months at 4°C; 6 months at -20°C. |

| Assay Buffer | 50 mM Tris-HCl, pH 8.4, 150 mM NaCl. | Prepare fresh weekly. |

| C1s Enzyme | Reconstitute lyophilized human C1s to 50 mU/mL in buffer. | Aliquot and store at -80°C. |

| Stop Solution | 20% Acetic Acid or 1M Citric Acid. | Indefinite at RT. |

Assay Workflow

-

Sample Dilution: Dilute patient plasma 1:10 in Assay Buffer.

-

Inhibition Phase:

-

Add 100 µL Diluted Plasma to a microplate well.

-

Add 100 µL Purified C1s Enzyme .

-

Incubate at 37°C for 5 minutes . (Allows C1-INH to neutralize C1s).

-

-

Substrate Hydrolysis:

-

Add 50 µL Substrate Stock (pre-warmed to 37°C).

-

Incubate at 37°C for 3-5 minutes (Kinetic Mode) or 10 minutes (Endpoint).

-

-

Measurement:

-

Kinetic: Read Absorbance (A405) every 30 seconds to determine

. -

Endpoint: Add 50 µL Stop Solution and read A405.

-

Visualization of Signaling & Workflow

Figure 1: Logic flow of the Functional C1-Inhibitor Assay. High signal indicates pathology (HAE).

Market Analysis: Supplier & Pricing

Sourcing this specific substrate requires attention to the N-terminal protection group. Ensure the vendor specifies Methoxycarbonyl and Lys(Z) . Do not substitute with standard FXa substrates (like Z-D-Arg-Gly-Arg-pNA) without re-validating the assay, as kinetic constants (

Representative Suppliers & Pricing (2024/2025 Estimates)

| Supplier | Product Code | Pack Size | Approx. Price (USD/CHF) | Grade/Notes |

| Bachem | 4027448 | 50 mg | ~$450 / CHF 395 | Reference Standard. High purity (>98%). Often cited in clinical literature. |

| MedChemExpress | HY-P4772 | 50 mg | ~$380 - $420 | Research Grade. Good for high-throughput screening. |

| Sigma (Merck) | Various | 25 mg | Inquire | Often sold as "Chromogenic Substrate for C1s". |

| Amadis Chemical | A1293271 | Bulk | Custom Quote | Suitable for bulk manufacturing/diagnostic kit production. |

Sourcing Strategy for Drug Development

-

Purity Validation: For GMP assays, require HPLC analysis showing <1% free pNA (background noise).

-

Salt Form: The Hydrochloride salt is preferred for water solubility. Acetate salts may require organic co-solvents (DMSO) which can inhibit serine proteases at high concentrations (>1%).

-

Lot Consistency: Due to the complexity of the "Z" protecting group, request lot-specific mass spec data to ensure no de-protection occurred during synthesis.

Quality Control & Self-Validation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in your data, implement the following controls:

-

Spontaneous Hydrolysis Control: Incubate Substrate + Buffer (No Enzyme).

should be < 0.005 per minute. -

Maximal Activity Control: Incubate Enzyme + Substrate (No Plasma). This defines the "0% Inhibition" baseline.

-

Reference Standards: Use WHO International Standard for C1-Inhibitor (Plasma) to calibrate the inhibition curve.

References

-

Gompels, M. M., et al. (2002).[2] "A multicentre evaluation of the diagnostic efficiency of serological investigations for C1 inhibitor deficiency." Journal of Clinical Pathology. Link

-

Li, H., et al. (2015).[3] "Comparison of Chromogenic and ELISA Functional C1 Inhibitor Tests in Diagnosing Hereditary Angioedema." Journal of Allergy and Clinical Immunology: In Practice. Link

-

Bachem AG. "Product Data Sheet: this compound (4027448)." Link

-

Wagenaar-Bos, I. G., et al. (2008). "Functional C1-inhibitor diagnostics in hereditary angioedema: Assay evaluation and recommendations." Journal of Immunological Methods. Link

-

MedChemExpress. "Me-CO-Lys(Cbo)-Gly-Arg-pNA Datasheet." Link

Sources

Methodological & Application

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA assay protocol for C1 esterase inhibitor

Substrate: Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA (Moc-Lys(Cbz)-Gly-Arg-pNA)

Abstract

This Application Note details a robust, laboratory-developed protocol for the quantification of functional C1 Esterase Inhibitor (C1-INH) activity in human plasma or purified protein preparations. Utilizing the highly specific chromogenic substrate This compound , this assay serves as a critical tool for diagnosing Hereditary Angioedema (HAE) and evaluating C1-INH drug potency. Unlike antigenic assays (ELISA), which measure protein mass, this protocol specifically quantifies the biological activity of C1-INH, making it the gold standard for distinguishing Type II HAE (dysfunctional protein) from Type I.

Introduction & Biological Context

C1 Esterase Inhibitor (C1-INH) is a serine protease inhibitor (serpin) that regulates the complement (C1r, C1s), contact (kallikrein, FXIIa), and fibrinolytic pathways.[1][2][3][4][5] Deficiency or dysfunction of C1-INH leads to Hereditary Angioedema (HAE) , characterized by uncontrolled bradykinin production and life-threatening swelling.[4]

The Diagnostic Challenge

-

Type I HAE: Low C1-INH protein levels + Low function.[2]

-

Type II HAE: Normal/High C1-INH protein levels + Low function .[2][4]

Antigenic assays fail to detect Type II HAE. Therefore, a functional assay is mandatory.[6] This protocol employs an indirect chromogenic method where C1-INH activity is inversely proportional to the residual activity of exogenous C1 esterase (C1s).

Substrate Specificity

The tripeptide substrate This compound is engineered for high specificity toward C1s esterase .

-

Methoxycarbonyl (Moc) & Z (Benzyloxycarbonyl): These N-terminal blocking groups improve the affinity of the peptide for the C1s active site and prevent degradation by non-specific aminopeptidases.

-

pNA (p-Nitroaniline): The chromophore released upon hydrolysis.

Assay Principle

The assay operates on a "back-titration" principle.

-

Inhibition Phase: The sample (containing unknown C1-INH) is incubated with a known, excess concentration of purified C1s esterase. C1-INH irreversibly binds C1s in a 1:1 stoichiometric complex.

-

Detection Phase: The remaining (uninhibited) C1s hydrolyzes the chromogenic substrate, releasing pNA.

-

Quantification: Absorbance at 405 nm is measured. High Absorbance = High Residual C1s = Low C1-INH Activity .

Mechanistic Workflow

Figure 1: Mechanism of the indirect chromogenic assay. C1-INH activity is determined by the reduction in C1s-mediated substrate hydrolysis.

Materials & Reagents

A. Critical Reagents

| Reagent | Specification | Storage | Notes |

| Substrate | This compound | -20°C (Desiccated) | MW ~708.2 g/mol . Light sensitive. |

| Enzyme | Human C1s Esterase (Purified) | -80°C | Must be active site-titrated. Avoid freeze-thaw cycles. |

| Standard | Normal Human Plasma (NHP) | -80°C | Pooled from ≥20 healthy donors. Defined as 100% activity (1 U/mL). |

| Control | C1-INH Deficient Plasma | -80°C | Commercially available or depleted plasma. |

B. Buffer Formulations

Note: Ionic strength and pH are critical for C1s kinetics.

1. Assay Buffer (10x Stock):

-

500 mM Tris-HCl

-

1.5 M NaCl

-

pH 8.5 at 25°C

-

Dilute 1:10 with ddH2O before use.

2. Substrate Stock Solution (2 mM):

-

Dissolve 14.2 mg of this compound in 1.0 mL DMSO (Dimethyl Sulfoxide).

-

Dilute to 10 mL with ddH2O.

-

Stability: 2 months at -20°C. Aliquot to avoid contamination.

3. Stop Solution (Endpoint Method Only):

-

20% (v/v) Acetic Acid.

Detailed Protocol

Phase 1: Preparation

-

Enzyme Reconstitution: Dilute the purified C1s enzyme in Assay Buffer to a working concentration of approximately 20 mU/mL (or approx. 200 nM). The exact concentration should be titrated to yield an Absorbance (A405) of 1.0–1.2 in the absence of inhibitor after the fixed incubation time.

-

Standard Curve Prep: Prepare serial dilutions of Normal Human Plasma (NHP) in Assay Buffer:

-

100% (Undiluted or 1:10 base dilution depending on sensitivity)

-

75%, 50%, 25%, 12.5%, 0% (Buffer blank).

-

Phase 2: Assay Workflow (96-Well Microplate Format)

Step 1: Sample Incubation (Inhibition Phase)

-

Add 50 µL of Standards, Controls, or Test Samples (diluted 1:10 in Assay Buffer) to designated wells.

-

Add 100 µL of C1s Enzyme Working Solution to each well.

-

Critical: Incubate for 10 minutes at 37°C .

-

Why? This allows the C1-INH in the sample to bind and neutralize the C1s. Temperature control is vital for reaction rate consistency.

-

Step 2: Substrate Reaction (Detection Phase)

-

Add 50 µL of Substrate Solution (pre-warmed to 37°C) to all wells.

-

Mix immediately by orbital shaking (medium speed) for 10 seconds.

Step 3: Measurement

-

Kinetic Method (Recommended):

-

Place plate in reader at 37°C.

-

Measure Absorbance at 405 nm every 30 seconds for 5–10 minutes.

-

Calculate the Mean Velocity (ΔOD/min) for the linear portion of the curve.

-

-

Endpoint Method:

-

Incubate for exactly 10 minutes at 37°C.

-

Add 50 µL of 20% Acetic Acid to stop the reaction.

-

Read Endpoint Absorbance at 405 nm.

-

Data Analysis & Interpretation

Calculation of Activity

Since the signal is inversely proportional to C1-INH activity, the standard curve will have a negative slope.

-

Plot Standards: X-axis = C1-INH Activity (%) or (U/mL); Y-axis = Residual C1s Activity (ΔOD/min or Endpoint OD).

-

Regression: Fit using a Linear Regression or 4-Parameter Logistic (4PL) model.

-

Formula:

(for linear range).

-

-

Calculate Samples: Interpolate unknown sample ODs against the curve.

-

Activity (%) =

-

Reference Ranges (Typical)

| Group | Functional C1-INH Activity | Interpretation |

| Healthy Control | 70% – 130% (0.7 – 1.3 U/mL) | Normal |

| HAE Type I | < 50% | Deficiency |

| HAE Type II | < 50% | Dysfunction |

| Acquired Angioedema | < 50% | Consumption/Autoantibody |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Spontaneous substrate hydrolysis | Check substrate storage. Prepare fresh stock. Ensure pH is not > 8.5. |

| Low Signal (0% Std) | Inactive C1s Enzyme | Enzyme may have degraded. Aliquot C1s and store at -80°C. Do not vortex vigorously. |

| Non-Linear Standard Curve | Substrate depletion | Reduce incubation time or increase substrate concentration (ensure substrate is in excess, |

| Drift across plate | Temperature gradients | Use a plate incubator. Pre-warm all reagents to 37°C before adding. |

Diagram: Workflow Timeline

Figure 2: Step-by-step experimental workflow for the microplate assay.

References

-

Gigli, I., et al. (1976). "Interaction of C1 inhibitor with the C1r and C1s subunits of the first component of complement." The Journal of Immunology, 116(6).

-

Wagenaar-Bos, I.G., et al. (2008). "Functional C1-inhibitor diagnostics in hereditary angioedema: assay evaluation and recommendations." Journal of Clinical Immunology, 28(5), 475-484.

-

Bachem. "Product Datasheet: this compound." Bachem Product Catalog.

-

Lange, M., et al. (2012). "Performance evaluation of the automated C1-inhibitor activity assay." Clinical Chemistry and Laboratory Medicine, 50(10).

-

Levy, J.H., et al. (2006). "C1-esterase inhibitor: implications for the treatment of perioperative inflammatory responses." Anesthesia & Analgesia, 102(4), 1039-1046.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20200348311A1 - Methods for quantitation of functional c1 esterase inhibitor (fc1-inh) - Google Patents [patents.google.com]

- 3. diapharma.com [diapharma.com]

- 4. Advanced Diagnostic Laboratories | National Jewish Health | Clinical Laboratory | ISO 15189 | Central Laboratory Services [nationaljewish.org]

- 5. C1 Inhibitor Test - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

Chromogenic assay for plasma kallikrein using Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA

This Application Note is structured to guide drug development professionals and researchers through the rigorous validation and application of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA as a chromogenic substrate for Plasma Kallikrein (PK).

Unlike standard clinical substrates (e.g., S-2302), this specific peptide sequence requires precise handling to optimize solubility and kinetic sensitivity. The following guide synthesizes mechanistic biology with practical, high-throughput compatible protocols.

Substrate: this compound (Moc-Lys(Z)-Gly-Arg-pNA) Target Enzyme: Plasma Kallikrein (KLKB1 / EC 3.4.21.34) Primary Application: Kinetic Characterization & High-Throughput Inhibitor Screening (HTS)

Introduction & Mechanistic Basis

Plasma Kallikrein (PK) is a serine protease central to the Contact Activation System (Intrinsic Pathway) . It circulates as an inactive zymogen, Prekallikrein, complexed with High Molecular Weight Kininogen (HK). Upon activation by Factor XIIa, PK cleaves HK to release Bradykinin (driving inflammation/angioedema) and activates Factor XII (driving thrombosis).

The Chromogenic Reaction

The assay utilizes the synthetic tripeptide substrate This compound .

-

Recognition: The PK active site (S1 pocket) binds the C-terminal Arginine . The Glycine (P2) and Lys(Z) (P3) residues provide specificity and steric orientation.

-

Cleavage: PK hydrolyzes the amide bond between Arginine and the p-nitroaniline (pNA) reporter group.

-

Detection: Free pNA absorbs light strongly at 405 nm (Yellow). The rate of color formation (

) is directly proportional to PK enzymatic activity.[1]

Pathway Visualization

The following diagram illustrates the feedback loop where PK operates and where the assay intervenes.

Caption: The Contact Activation System. Plasma Kallikrein amplifies FXIIa generation and cleaves HMW Kininogen. The assay hijacks PK activity to cleave the chromogenic substrate.

Materials & Preparation

A. Reagents[2][3][4][5][6][7]

-

Substrate: this compound (High purity >95%).

-

Note on Solubility: The "Z" (Benzyloxycarbonyl) group on Lysine increases hydrophobicity compared to standard substrates. Do not dissolve directly in aqueous buffer.

-

-

Enzyme: Purified Human Plasma Kallikrein (Active).

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Triton X-100 (or Tween-20), pH 7.8 at 25°C.

-

Why Surfactant? PK is "sticky" and adsorbs to plastics. Triton X-100 ensures consistent recovery.

-

-

Stop Solution (Endpoint only): 20% Acetic Acid or 1M Citric Acid.

B. Stock Solution Preparation

-

Substrate Stock (10 mM): Dissolve the lyophilized substrate powder in 100% DMSO (Dimethyl Sulfoxide).

-

Calculation:

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

-

-

Working Substrate Solution: Dilute the DMSO stock 1:10 or 1:20 into Assay Buffer immediately before use. Keep protected from light.[1]

Experimental Protocols

Protocol A: Determination of Km (Michaelis Constant)

Critical for Drug Development: To screen competitive inhibitors effectively, the substrate concentration [S] must be near the Km. If

-

Preparation: Prepare a serial dilution of the substrate in Assay Buffer (Range: 0 µM to 2000 µM).

-

Enzyme: Dilute PK to a constant concentration (e.g., 2 nM final).

-

Reaction:

-

Add 10 µL Substrate dilution to wells.

-

Add 90 µL Assay Buffer.

-

Initiate with 10 µL Enzyme.

-

-

Measurement: Monitor Absorbance (405 nm) every 30 seconds for 10 minutes at 37°C (Kinetic Mode).

-

Analysis: Plot Initial Velocity (

) vs. Substrate Concentration [S]. Fit to the Michaelis-Menten equation to solve for Km.

Protocol B: Inhibitor Screening (IC50 Determination)

Workflow for high-throughput screening of small molecules.

Assay Conditions:

-

[Substrate]: Equal to Km (determined in Protocol A, typically ~200-500 µM for this class of peptides).

-

[Enzyme]: 1-5 nM (Adjust to ensure linear signal for >20 mins).

-

Temperature: 25°C or 37°C (Must be constant).

Step-by-Step Workflow:

-

Compound Transfer: Dispense 2 µL of Test Inhibitor (in DMSO) into 96-well or 384-well microplate. Include DMSO-only controls (0% Inhibition) and a known PK inhibitor (100% Inhibition).

-

Enzyme Incubation: Add 50 µL of diluted Plasma Kallikrein.

-

Pre-incubation: Incubate for 10-15 minutes at Room Temp. This allows slow-binding inhibitors to associate.

-

-

Substrate Addition: Add 48 µL of Substrate Working Solution .

-

Read: Immediately place in plate reader.

-

Calculation:

-

Calculate Slope (mOD/min) for the linear portion of the curve.

-

Fit Log[Inhibitor] vs. % Activity to a 4-parameter logistic model to determine IC50.

-

Workflow Diagram

Caption: HTS Workflow for PK Inhibitor Screening. The pre-incubation step (2) is critical for identifying slow-binding inhibitors.

Data Analysis & Troubleshooting

Specificity & Selectivity

Crucial Note: The sequence Gly-Arg at P2-P1 can be recognized by other proteases, particularly Factor Xa and Thrombin .

-

Validation: If testing complex biological samples (plasma), you must use selective inhibitors (e.g., Soybean Trypsin Inhibitor for FXa/Thrombin exclusion, or specific PK antibodies) to confirm that the signal is derived solely from PK.

-

Pure Systems: In drug development using purified PK, cross-reactivity is negligible, but "Z" group hydrophobicity can cause precipitation if DMSO < 1% in the stock preparation phase.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Non-Linear Kinetics | Substrate depletion (>10% conversion). | Reduce Enzyme concentration or measurement time. |

| High Background (Yellow) | Spontaneous hydrolysis or old substrate. | Check stock solution stability. Store at -20°C. Prepare fresh working solution. |

| Precipitation | Substrate insolubility in buffer. | Ensure Substrate Stock is 100% DMSO. Dilute rapidly into vortexing buffer. |

| Low Signal | Enzyme degradation. | PK is unstable at low conc. Ensure 0.01% Triton/Tween is present in buffer. |

References

-

PubChem. (n.d.). This compound.[6][7][8][9][10] National Library of Medicine. Retrieved February 18, 2026, from [Link]

-

Gallimore, M. J., & Friberger, P. (1982).[1][3] Simple chromogenic peptide substrate assays for determining prekallikrein, kallikrein inhibition and kallikrein-like activity in human plasma.[1][3][4][11][12] Thrombosis Research, 25(4), 293-298. [Link]

-

Bio-Protocol. (2014).[2] Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein. Bio-protocol, 4(19).[2] [Link]

Sources

- 1. endotell.ch [endotell.ch]

- 2. bio-protocol.org [bio-protocol.org]

- 3. diapharma.com [diapharma.com]

- 4. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 5. Chromozym PK 90% (enzymatic), powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C30H42ClN9O9 | CID 131676727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. shop.bachem.com [shop.bachem.com]

- 9. This compound - Bachem AG [bioscience.co.uk]

- 10. This compound,96559-87-4-Amadis Chemical [amadischem.com]

- 11. diapharma.com [diapharma.com]

- 12. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimal buffer conditions for Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA assays

Application Note & Protocol

Topic: Optimal Buffer Conditions for Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA Assays

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish optimal buffer conditions for enzymatic assays utilizing the chromogenic substrate this compound. This substrate is specifically designed for the kinetic analysis of trypsin-like serine proteases, which cleave at the carboxyl side of arginine residues. We will explore the theoretical underpinnings of buffer selection, present a systematic methodology for empirical optimization, and provide detailed, actionable protocols. The causality behind each experimental choice is explained to empower users to adapt these principles to their specific enzyme and experimental context.

Introduction: The Critical Role of the Assay Buffer

The enzymatic cleavage of a chromogenic substrate is the cornerstone of many protease activity assays. The substrate this compound (Moc-Lys(Z)-Gly-Arg-pNA) is a synthetic peptide designed to be highly specific for trypsin-like serine proteases.[1][2] The enzyme recognizes and cleaves the peptide bond C-terminal to the arginine (Arg) residue. This cleavage event liberates the p-nitroaniline (pNA) chromophore, which produces a distinct yellow color that can be quantified by measuring absorbance at approximately 405 nm.[3][4] The rate of pNA release is directly proportional to the enzymatic activity under conditions of substrate excess.

The reaction buffer is not a passive component; it is an active variable that dictates the enzyme's structure, catalytic efficiency, and stability. An optimized buffer system ensures maximal and reproducible enzyme activity, leading to accurate and reliable kinetic data. Key parameters influenced by the buffer include:

-

pH: Every enzyme has a characteristic pH optimum at which its catalytic activity is maximal. Deviations from this pH can alter the ionization states of critical amino acid residues in the active site, affecting substrate binding and catalysis.[5]

-

Ionic Strength: The concentration of salt in the buffer influences protein solubility, stability, and enzyme-substrate interactions.[6]

-

Buffer Species: The chemical nature of the buffer components can directly interact with the enzyme. Some buffer species may be inhibitory, while others may be necessary for activity.[7][8]

-

Additives and Cofactors: Many proteases require specific ions, such as Ca²⁺, for optimal activity and stability.[9][10]

This document will guide you through the process of systematically optimizing these parameters.

The Enzymatic Reaction and Assay Principle

The assay relies on a straightforward enzymatic reaction that results in a measurable color change.

Caption: Workflow of the chromogenic protease assay.

Core Components of the Assay Buffer

A well-designed assay buffer consists of several key components, each with a specific function. The selection and concentration of these components must be empirically validated.

Buffer System (pH Control)

The choice of buffering agent is critical. The ideal buffer should have a pKa within one pH unit of the desired assay pH and should not interfere with the enzyme's activity.

-

Tris-HCl (Tris(hydroxymethyl)aminomethane): This is the most commonly used buffer for trypsin-like protease assays.[5][11] Its pKa of ~8.1 at 25°C makes it an excellent choice for the typical pH optima of these enzymes (pH 7.5-9.0).[12][13] It is generally non-inhibitory and cost-effective. However, its pKa is sensitive to temperature changes (ΔpKa/°C ≈ -0.031), which must be considered when performing assays at different temperatures.[13]

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES (pKa ~7.5 at 25°C) is another excellent choice, particularly for sensitive enzymes.[7] It exhibits lower temperature sensitivity (ΔpKa/°C ≈ -0.014) and minimal metal ion binding compared to Tris.[13]

-